molecular formula C10H10O3 B3022834 2-Methyl-2,3-dihydrobenzofuran-7-carboxylic acid CAS No. 31457-03-1

2-Methyl-2,3-dihydrobenzofuran-7-carboxylic acid

Cat. No. B3022834
CAS RN: 31457-03-1
M. Wt: 178.18 g/mol
InChI Key: HWCCVMGTQFWJSS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of dihydrobenzofuran derivatives has been explored through various methods. One approach involves the coupling of 2-vinylphenols with carboxylic acids using Bu4NI as a catalyst and t-BuOOH as an oxidant, which allows for the formation of 3-acyloxy-2,3-dihydrobenzofurans under metal-free conditions . Another method includes a one-pot synthesis of 2-arylbenzofuran-3-carboxylic acids via Cu-catalyzed consecutive hydroxylation and aerobic oxidative cycloetherification under microwave conditions . Additionally, electrochemical sequential aryl radical cyclization-carboxylation of 2-allyloxybromobenzenes has been used to synthesize 2,3-dihydrobenzofuran-3-ylacetic acids .

Molecular Structure Analysis

The molecular structure of dihydrobenzofuran derivatives can be elucidated using various spectroscopic techniques. For instance, the structure of 6-hydroxy-2-methylbenzofuran-4-carboxylic acid was determined using NMR techniques, ESI-MS, FT-IR, and single-crystal X-ray diffraction10. These techniques provide detailed information about the molecular framework and the spatial arrangement of atoms within the molecule.

Chemical Reactions Analysis

Dihydrobenzofuran derivatives can undergo a variety of chemical reactions. For example, the synthesis of 7-aroyl-2,3-dihydrobenzo[b]furan-3-carboxylic acids involves reactions that have been evaluated for analgesic activity, demonstrating the potential of these compounds in drug development . The allylic substitution of 2-methylene-2,3-dihydrobenzofuran-3-ols with thiol derivatives is another reaction that can be either acid-catalyzed or radical-promoted, leading to the formation of 2-(thiomethyl)benzofurans .

Physical and Chemical Properties Analysis

The physical and chemical properties of dihydrobenzofuran derivatives are influenced by their molecular structure. These properties are crucial for understanding the behavior of these compounds in biological systems and their potential as therapeutic agents. The papers discuss the potent hypolipidemic activity of certain 2,3-dihydrobenzofuran-2-carboxylic acids, highlighting their cholesterol- and triglyceride-lowering activity in animal models . The optical resolution and chiral synthesis of methyl 6,7-dichloro-2,3-dihydrobenzo[b]furan-2-carboxylate also shed light on the stereoselective aspects of these compounds, which are important for their biological activity .

Scientific Research Applications

Synthesis and Chemical Properties

2-Methyl-2,3-dihydrobenzofuran-7-carboxylic acid and its related compounds have been the focus of various synthesis studies. For example, Senboku, Michinishi, and Hara (2011) demonstrated the facile synthesis of 2,3-dihydrobenzofuran-3-ylacetic acids through an electrochemical aryl radical generation process, highlighting the chemical versatility of these compounds (Senboku et al., 2011). Additionally, Yodo et al. (1988) explored the optical resolution and chiral synthesis of related methyl dihydrobenzofuran carboxylates, indicating their potential for producing optically active compounds (Yodo et al., 1988).

Biological Evaluation and Anticancer Potential

Significant research has been conducted on the anticancer properties of dihydrobenzofuran derivatives. Pieters et al. (1999) synthesized a series of dihydrobenzofuran lignans, evaluating their potential as antitumor agents that inhibit tubulin polymerization. These compounds showed particular effectiveness against leukemia and breast cancer cell lines (Pieters et al., 1999).

Pharmaceutical Development

In the realm of drug development, Hosokawa et al. (1976) and Choi et al. (1993) reported on the synthesis of various dihydrobenzofuran derivatives, contributing to a better understanding of the potential pharmaceutical applications of these compounds (Hosokawa et al., 1976), (Choi et al., 1993).

Antimicrobial Applications

Research by Ravi et al. (2012) explored the antimicrobial potential of synthesized dihydrobenzofurans, finding moderate activity against various bacteria, indicating their potential use in antimicrobial therapies (Ravi et al., 2012).

Antitumor and Antiangiogenic Activity

Studies by Apers et al. (2002) demonstrated the antiangiogenic activity of synthetic dihydrobenzofuran lignans, particularly effective against cancer-related angiogenesis (Apers et al., 2002).

Future Directions

Benzofuran compounds, including “2-Methyl-2,3-dihydrobenzofuran-7-carboxylic acid”, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications as drugs . Future research in this area will likely focus on the discovery of new drugs and the development of structure-activity relationships (SAR) on these derivatives as antimicrobial drugs .

properties

IUPAC Name

2-methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-6-5-7-3-2-4-8(10(11)12)9(7)13-6/h2-4,6H,5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWCCVMGTQFWJSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(O1)C(=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-2,3-dihydrobenzofuran-7-carboxylic acid

CAS RN

31457-03-1
Record name 7-Benzofurancarboxylic acid, 2,3-dihydro-2-methyl-
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Record name 31457-03-1
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Record name 2-methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
T TAHARA, K HAYANO, S MURAKAMI… - Chemical and …, 1990 - jstage.jst.go.jp
A series of 2, 3-dihydrobenzofuran-7-carboxamides, presenting a stabilized intramolecular hydrogen bond, was synthesized and evaluated in pharmacological models for antipsychotic …
Number of citations: 12 www.jstage.jst.go.jp
T KUROITA, M YASUMOTO, K INABA… - Chemical and …, 1994 - jstage.jst.go.jp
A series of N-(azabicyclo-3-yl)-2, 3-dihydrobenzofuran-7-carboxamide derivatives were synthesized and evaluated for serotonin-3 (5-HT 3) receptor antagonistic activities assessed by 5…
Number of citations: 6 www.jstage.jst.go.jp
NR Al-bojuk, MM El-Abadelah, SS Sabri… - … -Sendai Institute of …, 2001 - researchgate.net
Synthesis and properties of a chiral 5-(2-methyl-2, 3-dihydro-7-benzofuryl) pyrazolo [4, 3-d] pyrimidin-7-one (3), an analog of Viagra®(1) and Biagra (2), are described. The key material,(…
Number of citations: 12 www.researchgate.net
MR Patel, A Bhatt, JD Steffen, A Chergui… - Journal of medicinal …, 2014 - ACS Publications
Novel substituted 2,3-dihydrobenzofuran-7-carboxamide (DHBF-7-carboxamide) and 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide (DHBF-3-one-7-carboxamide) derivatives were …
Number of citations: 56 pubs.acs.org
SN Richardson, TK Nsiama, AK Walker, DR McMullin… - Phytochemistry, 2015 - Elsevier
Foliar fungal endophytes of Pinus strobus (eastern white pine) were collected from different sites across south-eastern New Brunswick, Canada and screened for the production of …
Number of citations: 40 www.sciencedirect.com
SN Richardson - 2014 - repository.library.carleton.ca
Fungal foliar endophytes of Pinus strobus (Eastern white pine) were collected from different sites across south-eastern New Brunswick, Canada for screening of bioactive metabolite …
Number of citations: 5 repository.library.carleton.ca

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